2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide
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Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This enzyme is involved in the defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the hydrolysis of the compound, leading to the production of 2,4-dihydroxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction is part of the plant’s defense mechanism against pests .
Biochemical Pathways
The compound is involved in the hydroxamic acid glucoside pathway . This pathway is crucial for plant defense against pests. The hydrolysis of the compound by the target enzyme leads to the production of hydroxamic acids, which are toxic to many pests .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it is metabolized in the plant tissues where the enzyme is present . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The hydrolysis of the compound by the target enzyme results in the production of hydroxamic acids . These acids are toxic to many pests, providing a defense mechanism for the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the expression of the target enzyme is highly correlated with plant growth , suggesting that the compound’s action may be influenced by the growth stage of the plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazine ring.
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline: This compound has a proline moiety attached to the benzoxazine ring.
Uniqueness
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazide group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTQFLQRWFRVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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